Bet-IN-14

BET inhibition Anti-tumor activity Comparative pharmacology

Researchers requiring a potent, orally bioavailable pan-BET inhibitor with validated in vivo efficacy face limited options that combine high BRD4 affinity with a defined mechanism. BET-IN-14 (Compound 171) addresses this gap as a BRD4 inhibitor (IC50 5.35 nM) optimized from a PLK1-BRD4 dual scaffold to eliminate off-target PLK1 activity. - 60.36% tumor growth inhibition in MV-4-11 AML xenograft at 50 mg/kg p.o. qd, surpassing (+)-JQ1 and OTX-015 in comparative anti-tumor assays. - Induces G0/G1 cell cycle arrest and anti-proliferative effects with minimal apoptosis, enabling dissection of cytostatic vs. cytotoxic BET inhibition. - Reliable global supply with batch-specific CoA; standard research quantities (1-25 mg) available from stock.

Molecular Formula C30H37N7O2
Molecular Weight 527.7 g/mol
Cat. No. B15139303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-14
Molecular FormulaC30H37N7O2
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C
InChIInChI=1S/C30H37N7O2/c1-20-9-12-24(13-10-20)37-28(31-27(32-37)30(39)35-17-15-33(3)16-18-35)22-11-14-25-26(19-22)36(23-7-5-6-8-23)21(2)29(38)34(25)4/h9-14,19,21,23H,5-8,15-18H2,1-4H3/t21-/m1/s1
InChIKeyRRASMEQGOOPKTF-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BET-IN-14: Pan-BET Inhibitor


BET-IN-14, also referred to as Compound 171, is a synthetic small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins [1]. It acts as a pan-BET inhibitor, demonstrating high affinity for BRD4 with an IC50 of 5.35 nM and exhibiting no selectivity among BET family members . Derived from a polo-like kinase 1 (PLK1)-BRD4 dual inhibitor scaffold, BET-IN-14 was optimized to retain potent BET inhibition while eliminating PLK1 inhibitory activity [1]. The compound is orally bioactive and has demonstrated significant anti-tumor efficacy in preclinical models of hematologic malignancies [1].

BET-IN-14 In-Class Differentiation


Pan-BET inhibitors constitute a heterogeneous class with critical variations in potency, selectivity, mechanism of action, and in vivo efficacy that preclude simple substitution. BET-IN-14 exemplifies this heterogeneity: it was engineered from a PLK1-BRD4 dual inhibitor to achieve potent BET inhibition (BRD4 IC50 5.35 nM) with complete loss of PLK1 activity [1]. Direct comparative studies reveal that BET-IN-14 demonstrates improved overall anti-tumor activity relative to clinically advanced BET inhibitors (+)-JQ1 and OTX-015 in both in vitro and in vivo models [1]. Moreover, BET-IN-14 exerts its anti-tumor effect primarily through cell cycle arrest (G0/G1 phase) and anti-proliferative activity, with minimal apoptosis induction at pharmacologically relevant doses—a mechanism distinct from apoptosis-driven inhibitors like OTX-015 [1]. Such compound-specific pharmacological signatures render cross-substitution scientifically invalid without rigorous experimental validation.

BET-IN-14 Comparative Evidence


Superior Anti-Tumor Activity vs. JQ1 and OTX-015

In a direct head-to-head evaluation, BET-IN-14 (Compound 171) exhibited improved overall anti-tumor activity compared to the clinically advanced BET inhibitors (+)-JQ1 and OTX-015, as demonstrated in both in vitro and in vivo models [1]. The study's authors concluded that compound 171's anti-tumor efficacy was superior to both comparators, supporting its potential advantage in therapeutic applications [1].

BET inhibition Anti-tumor activity Comparative pharmacology

Superior BRD4 Inhibitory Potency vs. JQ1 and OTX-015

BET-IN-14 exhibits a BRD4 IC50 of 5.35 nM, representing a 6-fold improvement in potency over (+)-JQ1 (BRD4 IC50 32.6 nM) and a 17- to 21-fold improvement over OTX-015 (IC50 range 92-112 nM) based on cross-study comparison of published biochemical data .

BRD4 inhibition Potency Biochemical assay

In Vivo Oral Efficacy in MV-4-11 Xenograft

BET-IN-14 administered orally once daily at 50 mg/kg inhibited tumor growth by 60.36% in the MV-4-11 acute myeloid leukemia (AML) xenograft model, demonstrating robust in vivo anti-tumor activity [1]. The compound's oral bioavailability and significant tumor suppression at well-tolerated doses support its utility in preclinical oncology studies [1].

In vivo efficacy Xenograft model Oral bioavailability

Anti-Proliferative and Cell Cycle Arrest Mechanism

BET-IN-14 induces G0/G1 cell cycle arrest and exerts clear anti-proliferative effects at doses where apoptosis is not significantly observed (<50 µM) [1]. This contrasts with BET inhibitors like OTX-015, which are reported to induce apoptosis and downregulate c-MYC expression in leukemia cell lines . BET-IN-14's mechanism is primarily cytostatic rather than cytotoxic, potentially offering a different therapeutic profile and reduced toxicity in certain contexts [1].

Mechanism of action Cell cycle arrest Anti-proliferative

BET-IN-14 Application Scenarios


Preclinical Oncology: Oral Pan-BET Efficacy Studies

BET-IN-14 is optimally suited for in vivo oncology studies where oral administration and potent pan-BET inhibition are required. Its demonstrated 60.36% tumor growth inhibition in the MV-4-11 AML xenograft model at 50 mg/kg p.o. qd [1] establishes a reliable efficacy benchmark. The compound's superior BRD4 potency (IC50 5.35 nM) relative to (+)-JQ1 and OTX-015 suggests it may achieve robust target engagement at lower doses, potentially reducing off-target liabilities in long-term animal studies.

BET-Dependent Gene Regulation & Cell Cycle Control

BET-IN-14's unique mechanism—inducing G0/G1 cell cycle arrest and anti-proliferative effects with minimal apoptosis [1]—makes it an ideal tool for dissecting BET protein roles in cell cycle regulation, c-Myc and p21 expression, and transcriptional control. Researchers seeking to distinguish between cytostatic and cytotoxic BET inhibition will find BET-IN-14 particularly valuable for comparative mechanistic studies alongside apoptosis-inducing BET inhibitors like OTX-015 .

BET Inhibitor Benchmarking & Lead Optimization

Given its documented superiority over (+)-JQ1 and OTX-015 in direct comparative anti-tumor activity assays [1], BET-IN-14 serves as a high-potency benchmark compound for evaluating next-generation BET inhibitors. Medicinal chemists and pharmacologists can use BET-IN-14 as a reference standard in biochemical and cellular assays to assess the relative potency, selectivity, and in vivo efficacy of novel chemical entities targeting the BET bromodomain family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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